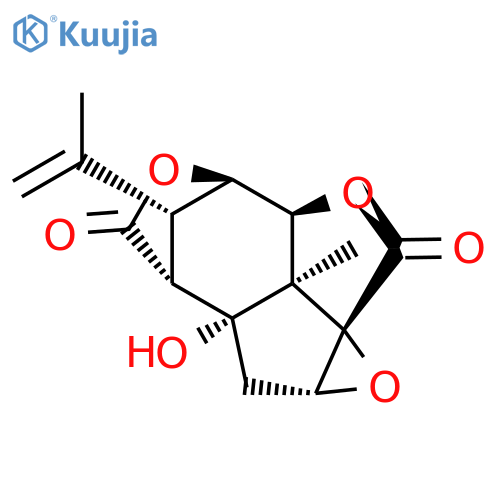Cas no 17617-45-7 (Picrotoxinin)

Picrotoxinin structure
商品名:Picrotoxinin
CAS番号:17617-45-7
MF:C15H16O6
メガワット:292.283945083618
MDL:MFCD00078765
CID:156586
Picrotoxinin 化学的及び物理的性質
名前と識別子
-
- 3,6-Methano-8H-1,5,7-trioxacyclopenta[ij]cycloprop[a]azulene-4,8(3H)-dione,hexahydro-2a-hydroxy-8b-methyl-9-(1-methylethenyl)-,(1aR,2aR,3S,6R,6aS,8aS,8bR,9R)-
- Picrotoxinin
- 3,6-Methano-8H-1,5,7-trioxacyclopenta[ij]cycloprop[a]azulene-4,8(3H)-dione,hexahydro-2a-hydrox...
- 3,6-Methano-8H-1,5,7-trioxacyclopenta[ij]cycloprop[a]azulene-4,8(3H)-dione,hexahydro-2a-hydroxy-8b-methyl-9-(1-methylethenyl)
- PICROTOXININ(RG)
- Yellowmouth Dutchmanspipe Root
- ahydro-2a-hydroxy-8b-methyl-9-(1-methylethenyl)-,(1ar-(1a-alpha,2a-beta,3-bet
- 6a-beta,8as*,8b-beta,9r*))-6-beta
-
- MDL: MFCD00078765
- インチ: InChI=1S/C15H16O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h6-10,18H,1,4H2,2-3H3/t6-,7?,8-,9-,10-,13-,14-,15+/m1/s1
- InChIKey: PIMZUZSSNYHVCU-KBLUICEQSA-N
- ほほえんだ: C=C(C)C1[C@@H]2C(=O)O[C@H]1[C@@H]3[C@]4(C)[C@]2(C[C@@H]5[C@@]4(C(=O)O3)O5)O
計算された属性
- せいみつぶんしりょう: 292.09500
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 642
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 8
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.4
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.2207 (rough estimate)
- ゆうかいてん: 203-205°C
- ふってん: 354.22°C (rough estimate)
- 屈折率: 1.4359 (estimate)
- PSA: 85.36000
- LogP: -0.06200
- ひせんこうど: D17 +4.4° (c = 4.28 in abs alc), +3.49° (c = 7.57 in acetone)
- ようかいせい: 自信がない
Picrotoxinin セキュリティ情報
- 危険物輸送番号:UN 3172
- 危険カテゴリコード: 25-28
- セキュリティの説明: 13-20-45-36/37-28
- RTECS番号:PC5150000
-
危険物標識:

- 危険レベル:6.1(a)
- 包装グループ:I
- 危険レベル:6.1(a)
- どくせい:LD50 i.p. in mice: 3 mg/kg (Jarboe)
- セキュリティ用語:6.1(a)
- リスク用語:R25; R28
Picrotoxinin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P437633-25mg |
Picrotoxinin |
17617-45-7 | 25mg |
$92.00 | 2023-05-17 | ||
| TRC | P437633-250mg |
Picrotoxinin |
17617-45-7 | 250mg |
$155.00 | 2023-05-17 | ||
| abcr | AB148963-250 mg |
Picrotoxinin, 97%; . |
17617-45-7 | 97% | 250 mg |
€167.50 | 2023-07-20 | |
| TargetMol Chemicals | T16535-100 mg |
Picrotoxinin |
17617-45-7 | 98.07% | 100MG |
¥ 995 | 2023-07-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL80339-20MG |
Picrotoxinin |
17617-45-7 | 20mg |
¥3807.02 | 2023-09-09 | ||
| MedChemExpress | HY-B1494-10mg |
Picrotoxinin |
17617-45-7 | ≥98.0% | 10mg |
¥600 | 2024-04-19 | |
| abcr | AB148963-1 g |
Picrotoxinin, 97%; . |
17617-45-7 | 97% | 1 g |
€294.00 | 2023-07-20 | |
| TargetMol Chemicals | T16535-50mg |
Picrotoxinin |
17617-45-7 | 98.07% | 50mg |
¥ 668 | 2024-07-19 | |
| PhytoLab | 80339-50mg |
Picrotoxinin |
17617-45-7 | ≥ 95.0 % | 50mg |
€319.5 | 2023-10-25 | |
| PhytoLab | 80339-1000mg |
Picrotoxinin |
17617-45-7 | ≥ 95.0 % | 1000mg |
€5325 | 2023-10-25 |
Picrotoxinin 関連文献
-
1. 990. The structure of picrotoxic acidD. E. Hathway J. Chem. Soc. 1957 4953
-
2. 174. Picrotoxinin and tutin. Part III. The hydrogenation of picrotoxininS. N. Slater J. Chem. Soc. 1949 806
-
3. 185. Picrotoxin and tutin. Part IV. The reducing properties and functional groupsJ. C. Benstead,H. V. Brewerton,J. R. Fletcher,M. Martin-Smith,S. N. Slater,A. T. Wilson J. Chem. Soc. 1952 1042
-
R. A. Shenvi Nat. Prod. Rep. 2016 33 535
-
Donald Mercer,Alexander Robertson J. Chem. Soc. 1936 288
17617-45-7 (Picrotoxinin) 関連製品
- 2749-28-2(Spiro[2,5-methano-7H-oxireno[3,4]cyclopent[1,2-d]oxepin-7,2'-oxiran]-3(2H)-one,6-(acetyloxy)hexahydro-1b-hydroxy-6a-methyl-8-(1-methylethenyl)-,(1aS,1bR,2S,2'R,5R,6S,6aR,7aR,8R)-)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:17617-45-7)Picrotoxinin

清らかである:99%
はかる:1g
価格 ($):317.0